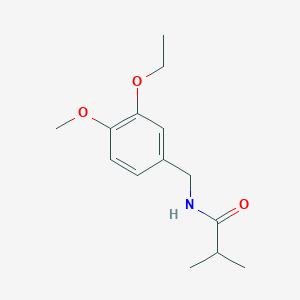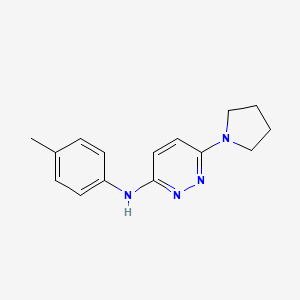![molecular formula C22H31FN4O B5346680 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have several biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This compound is known to enhance the activity of the GABA-A receptor, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has analgesic effects, which are believed to be due to its ability to enhance the activity of the GABA-A receptor. Additionally, this compound has anxiolytic effects, which are also believed to be due to its ability to enhance the activity of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is that it has potent anti-inflammatory, analgesic, and anxiolytic effects, which make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to explore its potential applications in the treatment of cancer and other neurological disorders. Additionally, further research could be done to optimize its solubility and pharmacokinetic properties, which could improve its efficacy as a drug candidate.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane involves the reaction of 4-fluorobenzylamine with 4-(1H-pyrazol-1-yl)butanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with isopropylmagnesium chloride in the presence of copper iodide and tetrahydrofuran. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have potent anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-18(2)21-17-26(22(28)6-3-14-27-15-4-11-24-27)13-5-12-25(21)16-19-7-9-20(23)10-8-19/h4,7-11,15,18,21H,3,5-6,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSHISSGJHMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)